

Physical and chemical properties of 3-Bromo-1-methyl-1H-indazol-4-amine

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Compound of Interest

Compound Name: 3-Bromo-1-methyl-1H-indazol-4-amine

Cat. No.: B1438969

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An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-4-amine

Executive Summary: This document provides a comprehensive scientific overview of **3-Bromo-1-methyl-1H-indazol-4-amine**, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous kinase inhibitors and other therapeutics.^{[1][2]} This guide details the compound's core physical and chemical properties, plausible synthetic pathways, analytical characterization methods, and key reactivity profiles relevant to its application in research and development. It is intended as a foundational resource for scientists and technical professionals engaged in the design and synthesis of novel molecular entities.

Introduction: The Strategic Importance of Substituted Indazoles

The 1H-indazole core is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically evaluated and approved therapeutic agents.^[2] Derivatives such as Pazopanib and Entrectinib highlight the scaffold's utility in targeting protein kinases, a critical class of enzymes in oncology and inflammatory disease signaling.^[1] The specific substitution pattern of **3-Bromo-1-methyl-1H-indazol-4-amine** offers a unique combination of functionalities: a nucleophilic amine for derivatization and a bromine atom poised for versatile

cross-coupling reactions. This positions the molecule as a highly valuable and strategic building block for generating diverse chemical libraries aimed at identifying novel drug candidates.

Molecular and Physicochemical Profile

The fundamental identity and physical characteristics of a compound are the bedrock of its application in experimental science. The properties of **3-Bromo-1-methyl-1H-indazol-4-amine** are summarized below. It is critical to note that several of these values are computationally predicted and await empirical verification.

Chemical Structure of 3-Bromo-1-methyl-1H-indazol-4-amine

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Caption: Molecular structure of **3-Bromo-1-methyl-1H-indazol-4-amine**.

Table 1: Core Identifiers and Physicochemical Properties

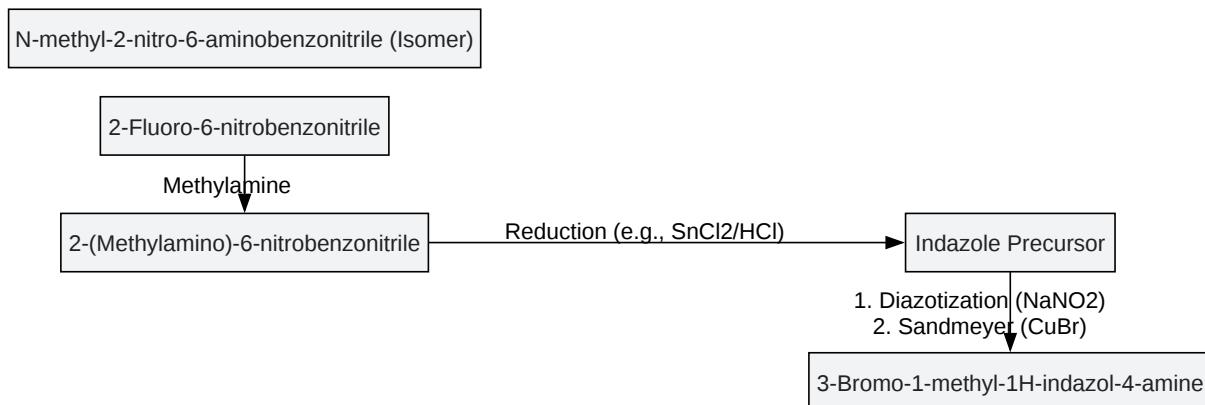
Property	Value	Source
IUPAC Name	3-bromo-1-methyl-1H-indazol-4-amine	N/A
CAS Number	1092351-47-7	[3]
Molecular Formula	C ₈ H ₈ BrN ₃	[3]
Molar Mass	226.07 g/mol	[3]
Density	1.76 ± 0.1 g/cm ³ (Predicted)	[3]
Boiling Point	378.4 ± 22.0 °C (Predicted)	[3]
pKa	2.51 ± 0.10 (Predicted)	[3]
Storage	Room Temperature, under inert atmosphere	[3]

Synthesis and Mechanistic Considerations

While a specific, published synthesis for **3-Bromo-1-methyl-1H-indazol-4-amine** is not detailed in the immediate search results, its structure allows for the deduction of a highly plausible synthetic route based on established indazole synthesis methodologies. The most common and efficient method involves the cyclization of a substituted benzonitrile with a hydrazine derivative.[1][4]

The logical precursor would be a 2-cyano-3-bromo-nitrobenzene derivative, which would undergo methylation and subsequent reduction of the nitro group to an amine, followed by cyclization. A more direct and likely route, however, involves the cyclization of a suitably substituted 2-fluorobenzonitrile with methylhydrazine. This approach is well-documented for creating N-methylated indazoles.[5]

Plausible Synthetic Workflow

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Caption: A plausible, high-level synthetic workflow for the target compound.

Causality Behind Experimental Choices: The choice of a 2-fluorobenzonitrile precursor is strategic. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution by methylamine. The subsequent steps involving reduction of the nitro group, diazotization of the resulting aniline, and a Sandmeyer-type reaction to install the bromine are standard, robust transformations in organic synthesis. This sequence provides excellent control over the regiochemistry of the final product.

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation is paramount, especially to distinguish between potential isomers.^[6] Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Mass Spectrometry (MS), provides the definitive data required for validation.

Expected Spectral Features:

- ^1H NMR: Key signals would include a singlet for the N-methyl group (likely around 3.5-4.0 ppm), distinct aromatic protons whose splitting patterns would confirm the 1,2,3,4-substitution pattern on the benzene ring, and a broad singlet for the amine protons.
- ^{13}C NMR: The spectrum would show eight distinct carbon signals, including the N-methyl carbon and six aromatic carbons, with the carbon bearing the bromine atom shifted downfield.
- Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M^+ and $\text{M}+2$ peaks of nearly equal intensity) corresponding to the molecular weight of 226.07 g/mol .

Protocol: Standard Operating Procedure for Structural Verification

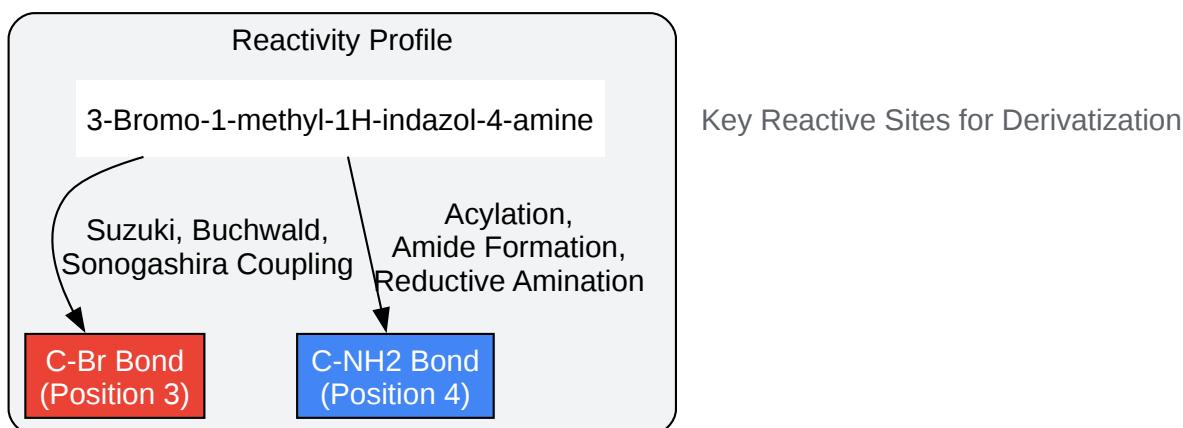
- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized material in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
- NMR Acquisition: Acquire ^1H , ^{13}C , and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
- MS Acquisition: Obtain a high-resolution mass spectrum (HRMS) using ESI or a similar soft ionization technique to confirm the exact mass and elemental formula.
- Data Analysis:
 - Integrate the ^1H NMR signals to confirm proton counts.
 - Analyze coupling constants (J -values) in the aromatic region to establish the connectivity.
 - Use 2D NMR data to correlate proton and carbon signals unambiguously.
 - Compare the observed mass and isotopic pattern from MS with the theoretical values for $\text{C}_8\text{H}_8\text{BrN}_3$.
- Validation: The combined data must be self-consistent and fully support the structure of **3-Bromo-1-methyl-1H-indazol-4-amine**. Any deviation warrants further investigation to rule

out isomeric products.[6]

Chemical Reactivity and Drug Development Applications

The synthetic utility of **3-Bromo-1-methyl-1H-indazol-4-amine** stems from its two orthogonal reactive sites, which can be addressed with high selectivity.

- C3-Bromine Atom: This site is ideal for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of carbon-carbon and carbon-heteroatom bonds. This allows for the exploration of diverse chemical space at a key vector of the indazole scaffold.
- C4-Amine Group: The primary amine is a versatile nucleophile. It can be readily acylated to form amides, reductively aminated, or used as a directing group. This functionality is often crucial for establishing key hydrogen bond interactions with biological targets.



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Caption: Key reactive sites for library synthesis and drug development.

This dual reactivity makes the compound an excellent starting point for structure-activity relationship (SAR) studies. Researchers can systematically modify both positions to optimize

potency, selectivity, and pharmacokinetic properties of lead compounds.

Handling and Safety Protocols

While a specific Safety Data Sheet (SDS) for this exact compound is not available from the search results, data from closely related bromo- and amino-indazoles suggest a standard set of precautions.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The compound should be handled as a potentially hazardous chemical.

Mandatory Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Engineering Controls: Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.[\[8\]](#)[\[11\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[12\]](#) Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
- First Aid:
 - If Inhaled: Move the person to fresh air.[\[9\]](#)
 - In Case of Skin Contact: Wash off with soap and plenty of water.
 - In Case of Eye Contact: Rinse cautiously with water for several minutes.[\[8\]](#)
 - If Swallowed: Call a poison control center or doctor if you feel unwell.[\[10\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-1-methyl-1H-indazol-4-amine is a strategically important heterocyclic building block for drug discovery and medicinal chemistry. Its well-defined structure, featuring two distinct and versatile reactive centers, provides a robust platform for the synthesis of novel compounds. A thorough understanding of its physicochemical properties, synthetic access, and reactivity profile is essential for its effective utilization. Adherence to rigorous analytical characterization and appropriate safety protocols will ensure its successful application in the development of next-generation therapeutics.

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